molecular formula C16H8Cl2N2O4 B4064026 5,7-dichloro-8-quinolinyl 4-nitrobenzoate

5,7-dichloro-8-quinolinyl 4-nitrobenzoate

Cat. No.: B4064026
M. Wt: 363.1 g/mol
InChI Key: WWHHUBIGYFUPQE-UHFFFAOYSA-N
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Description

5,7-dichloro-8-quinolinyl 4-nitrobenzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • Heterocyclic Chemistry : The synthesis and characterization of heterocyclic compounds, including quinolines and nitrobenzoates, are crucial for developing new pharmaceuticals, materials, and chemical processes. For instance, the synthesis of lakshminine and related oxoisoaporphine alkaloids demonstrate the importance of these compounds in drug discovery and biological testing against tumor cell lines (Castro-Castillo et al., 2010).

Applications in Medicinal Chemistry

  • Drug Discovery and Biological Activity : Research into the biological activity of compounds structurally related to "5,7-dichloro-8-quinolinyl 4-nitrobenzoate" has led to discoveries in antimicrobial, antitubercular, antimalarial, and cytotoxic activities. Novel 1,3,4-oxadiazole motifs bearing a quinoline nucleus have shown significant antimicrobial and antitubercular properties, underlining the potential for such compounds in therapeutic applications (Ladani & Patel, 2015).

Advanced Material Synthesis

  • Material Science : The chemical properties of nitrobenzoates and quinolinyl derivatives are also explored for their utility in material science, particularly in synthesizing compounds with specific electronic and structural characteristics for use in electronics and photonics.

Analytical Chemistry Applications

  • Chemical Analysis : Some derivatives of nitrobenzoates and quinolinyl compounds serve as analytical reagents or intermediates in the synthesis of complex molecules. For example, the development of chemosensors for metal ions based on quinoline derivatives highlights the role of these compounds in analytical chemistry, offering sensitive and selective detection methods (Dubonosov et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

The potential uses and future directions for this compound would depend on its properties and reactivity. It could potentially be used in organic synthesis or studied for potential biological activity .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O4/c17-12-8-13(18)15(14-11(12)2-1-7-19-14)24-16(21)9-3-5-10(6-4-9)20(22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHHUBIGYFUPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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